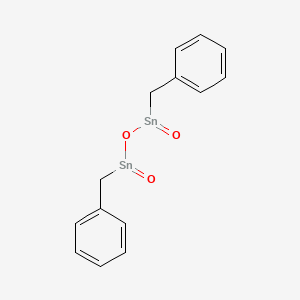
Dibenzyldistannoxane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyldistannoxane-1,3-dione is a chemical compound known for its unique structure and versatile applications It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyldistannoxane-1,3-dione typically involves the reaction of dibutyltin oxide with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyldistannoxane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The benzyl groups in this compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Tin oxides, benzaldehyde, and other oxidized organic by-products.
Reduction: Reduced tin species, such as dibenzyltin dihydride.
Substitution: Substituted organotin compounds with varying organic groups.
Aplicaciones Científicas De Investigación
Dibenzyldistannoxane-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of dibenzyldistannoxane-1,3-dione involves its interaction with cellular components at the molecular level. In biological systems, the compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and repair mechanisms.
Comparación Con Compuestos Similares
Dibutyltin oxide: Another organotin compound with similar reactivity but different organic groups.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of PVC stabilizers and other industrial applications.
Uniqueness of Dibenzyldistannoxane-1,3-dione: this compound stands out due to its unique benzyl groups, which confer distinct reactivity and stability compared to other organotin compounds
Propiedades
Número CAS |
63257-15-8 |
|---|---|
Fórmula molecular |
C14H14O3Sn2 |
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
benzyl-[benzyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C7H7.3O.2Sn/c2*1-7-5-3-2-4-6-7;;;;;/h2*2-6H,1H2;;;;; |
Clave InChI |
KJWXXRWRXOTBAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Sn](=O)O[Sn](=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


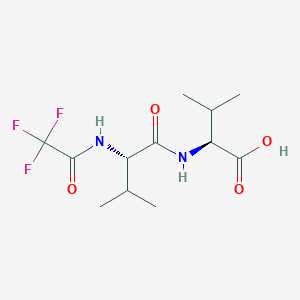
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
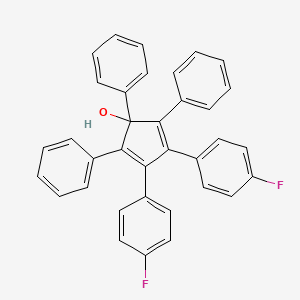

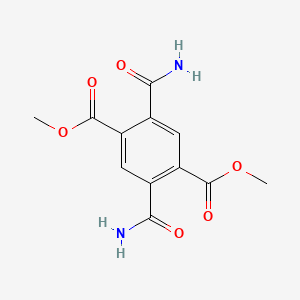
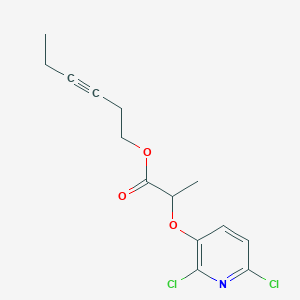
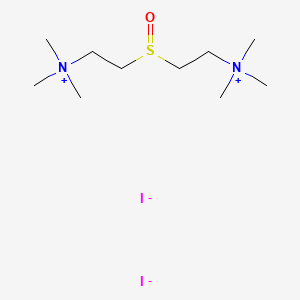

![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
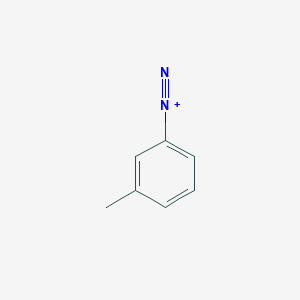
![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

